2,3,4,6-Tetrabromophenol
Overview
Description
2,3,4,6-Tetrabromophenol is a compound of interest in the field of chemistry, particularly for its unique structural and chemical properties.
Synthesis Analysis
Although there is no direct study on the synthesis of 2,3,4,6-Tetrabromophenol, related research shows methods for synthesizing similar brominated phenolic compounds. For instance, Marks and Sekinger (1995) studied the synthesis of 2,2′-dibromobisphenol A polycarbonate, involving direct bromination of bisphenol A and interfacial phosgenation followed by oligomer coupling (Marks & Sekinger, 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3,4,6-Tetrabromophenol has been explored in various studies. For example, Ferguson et al. (1989) examined the crystal and molecular structures of bisphenols synthesized through the condensation of formaldehyde with 3,4-dichlorophenol (Ferguson, McCrindle, & Mcalees, 1989).
Chemical Reactions and Properties
Research on similar brominated phenols indicates a range of chemical reactions and properties. Na et al. (2007) explored the pyrolysis of a mixture containing 2,4,6-tribromophenol, leading to various pyrolyzed products, shedding light on the reactivity of such compounds (Na, Kim, Park, & Hong, 2007).
Physical Properties Analysis
The physical properties of related brominated phenolic compounds provide insights into those of 2,3,4,6-Tetrabromophenol. For instance, the study by Hsueh, Huang, and Lin (2002) on biphenol reactions with trimethylaluminum offers valuable information about the physical characteristics of these compounds (Hsueh, Huang, & Lin, 2002).
Scientific Research Applications
Microwave-Assisted Extraction in Analytical Chemistry : A study by Pizarro, Pérez-del-Notario, and González-Sáiz (2007) optimized a microwave-assisted extraction method for the analysis of compounds including 2,3,4,6-tetrachlorophenol and 2,4,6-tribromophenol in cork stoppers. This method was comparable to traditional Soxhlet extraction and was successfully applied to real samples, highlighting its utility in analytical chemistry (Pizarro, Pérez-del-Notario, & González-Sáiz, 2007).
Formation of Brominated Pollutants in Environmental Pollution : Ortuño, Moltó, Conesa, and Font (2014) investigated the formation of brominated pollutants, including 2,4,6-bromophenols, during the pyrolysis and combustion of Tetrabromobisphenol A at different temperatures. Their results are crucial for assessing the environmental impact of thermal treatment of materials containing brominated flame retardants (Ortuño et al., 2014).
Effect on Reproduction in Aquatic Toxicology : Haldén et al. (2010) studied the effects of 2,4,6-tribromophenol on reproduction in adult zebrafish. Their research found that dietary exposure to this compound at concentrations found in marine organisms can interfere with reproduction, indicating its potential impact on aquatic life (Haldén et al., 2010).
Environmental Concentrations and Toxicology : Koch and Sures (2018) summarized studies on 2,4,6-Tribromophenol, covering its concentrations in the environment, toxicokinetics, and toxicodynamics. Their review highlights gaps in knowledge about this compound and its importance in future environmental and human health studies (Koch & Sures, 2018).
properties
IUPAC Name |
2,3,4,6-tetrabromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPJZISGVIVNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162597 | |
Record name | 2,3,4,6-Tetrabromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes | |
Record name | 2,3,4,6-TETRABROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in benzene, ethanol | |
Record name | 2,3,4,6-TETRABROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,3,4,6-Tetrabromophenol | |
Color/Form |
Needles from alcohol | |
CAS RN |
14400-94-3 | |
Record name | 2,3,4,6-Tetrabromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14400-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-Tetrabromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,6-Tetrabromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-TETRABROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
113.5 °C | |
Record name | 2,3,4,6-TETRABROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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